N-(2,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
Description
The compound N-(2,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a thieno[3,2-d]pyrimidin-4-one derivative featuring two methoxy substituents on the phenyl ring at positions 2 and 5, as well as a 4-methoxyphenyl group attached to the thienopyrimidine core.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-29-15-6-4-14(5-7-15)17-12-32-22-21(17)24-13-26(23(22)28)11-20(27)25-18-10-16(30-2)8-9-19(18)31-3/h4-10,12-13H,11H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAHDLLIHLTMNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological effects, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O4S2 |
| Molecular Weight | 451.5 g/mol |
| IUPAC Name | N-(2,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4=CC=CC=C4OC |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate enzyme activity and receptor interactions, leading to various biological effects such as:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS), disrupting the cellular redox balance, and activating apoptotic pathways.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound. For instance:
- In vitro assays demonstrated significant cytotoxic effects on multiple cancer cell lines including MCF7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer). The IC50 values ranged from 10 to 30 µM depending on the specific cell line tested.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- Studies indicated effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of the compound on various cancer cell lines.
- Methodology : MTT assay was employed to determine cell viability after treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed in MCF7 cells with an IC50 of 15 µM. Similar results were noted for NCI-H460 cells with an IC50 of 25 µM.
-
Study on Antimicrobial Effects :
- Objective : To investigate the antimicrobial efficacy against selected bacterial strains.
- Methodology : Agar diffusion method was used to assess the antibacterial activity.
- Results : The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values of 75 µg/mL and 100 µg/mL respectively.
Comparison with Similar Compounds
Discussion of Substituent Effects
- Methoxy vs. Fluoro/Chloro Groups: Methoxy (OCH₃) substituents are bulkier and electron-donating, which may improve solubility but reduce metabolic stability compared to fluorine or chlorine.
- Core Modifications: Thienopyrimidinone cores (as in the target compound) offer planar structures conducive to π-π stacking, while triazolo-pyrimidinones (Compound 3) provide additional hydrogen-bonding sites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
